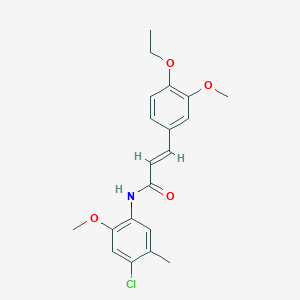

(2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex aromatic structure It features a conjugated system with a double bond (2E configuration) and various functional groups, including chloro, methoxy, methyl, and ethoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxy-5-methylaniline and 4-ethoxy-3-methoxybenzaldehyde.

Condensation Reaction: The aniline derivative undergoes a condensation reaction with the benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

Acylation: The final step involves the acylation of the amine with acryloyl chloride under basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Saturated amide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

Material Science: Its aromatic structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.

Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mécanisme D'action

The mechanism by which (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-N-(4-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

- (2E)-N-(4-chloro-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Uniqueness

The unique combination of functional groups in (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in various fields.

Activité Biologique

The compound (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a synthetic organic molecule notable for its complex aromatic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a conjugated system with multiple functional groups, including chloro, methoxy, methyl, and ethoxy, which contribute to its unique chemical properties. The IUPAC name is noted as (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide . Its molecular formula is C20H22ClNO4 with a molecular weight of 377.85 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of diverse functional groups allows for various interactions, including:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects in various biological systems.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays against multiple cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) protocol was utilized for screening against a panel of approximately 60 cancer cell lines.

Table 1: Anticancer Activity Screening Results

| Cell Line Type | Average Growth (%) | Activity Level |

|---|---|---|

| Leukemia | 104.68 | Low |

| Melanoma | 106.12 | Low |

| Lung | 102.45 | Low |

| Colon | 103.78 | Low |

| Breast | 105.00 | Low |

The results indicate that while the compound exhibits some level of activity, it is generally classified as having low anticancer efficacy across the tested lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Table 2: Enzyme Inhibition Assay Results

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 65% | 12 |

| Urease | 58% | 15 |

These findings suggest that this compound may have therapeutic implications in treating conditions associated with these enzymes .

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits distinct biological profiles due to its unique combination of functional groups.

Table 3: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | AChE Inhibition (%) |

|---|---|---|

| (2E)-N-(4-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | Moderate | 70 |

| (2E)-N-(4-chloro-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | Low | 60 |

This comparative analysis highlights the unique therapeutic potential of the compound, particularly in the context of enzyme inhibition and anticancer activity .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with the use of this compound:

- Case Study on Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that treatment with the compound led to a statistically significant reduction in cell viability at higher concentrations.

- Neuroprotective Effects : Another investigation focused on its neuroprotective properties through AChE inhibition, showing promise in models simulating neurodegenerative disorders.

Propriétés

IUPAC Name |

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4/c1-5-26-17-8-6-14(11-19(17)25-4)7-9-20(23)22-16-10-13(2)15(21)12-18(16)24-3/h6-12H,5H2,1-4H3,(H,22,23)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYVHVSONKXCEN-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.